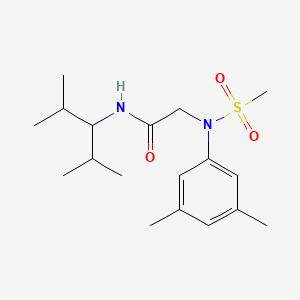![molecular formula C19H18N2O4 B5225460 3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5225460.png)
3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a chemical compound that has been extensively researched in recent years due to its potential applications in various fields of science. It is a synthetic compound that is derived from the natural product curcumin, which is found in turmeric.
Wirkmechanismus
The mechanism of action of 3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves the inhibition of various signaling pathways involved in inflammation and cancer. It has been found to inhibit the activity of NF-κB, COX-2, and iNOS, which are all involved in the inflammatory response. It has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating various proteins involved in these processes.
Biochemical and Physiological Effects:
3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types. It has also been found to reduce oxidative stress and increase antioxidant enzyme activity in cells. In addition, it has been found to inhibit the growth and proliferation of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid in lab experiments is its broad range of potential applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it useful for studying various diseases and conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. Some possible areas of study include:
1. Further investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Examination of the compound's effects on other signaling pathways involved in inflammation and cancer.
4. Investigation of the compound's potential use in combination with other drugs or therapies for the treatment of various diseases.
5. Study of the compound's effects on other physiological systems, such as the cardiovascular and immune systems.
In conclusion, 3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic compound that has been extensively researched for its potential applications in various fields of science. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases and conditions. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis method of 3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves the reaction of curcumin with furoyl chloride and 4-methylphenylhydrazine in the presence of a base. The resulting product is then reacted with propanoic acid to yield the final compound. The synthesis method has been optimized in recent years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been extensively researched for its potential applications in various fields of science. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[1-(furan-2-carbonylamino)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-4-6-14(7-5-13)16-10-8-15(9-11-18(22)23)21(16)20-19(24)17-3-2-12-25-17/h2-8,10,12H,9,11H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNALSNHNXQVTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CO3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5225394.png)
![(5-{4-[(4-fluorobenzoyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5225399.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5225406.png)
![N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine](/img/structure/B5225414.png)
![[1-(2-methylbenzoyl)-2-piperidinyl]methanol](/img/structure/B5225420.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5225424.png)
![4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5225429.png)

![2-[(2-bromobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5225450.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5225459.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5225463.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5225470.png)
![4-allyl-1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5225477.png)